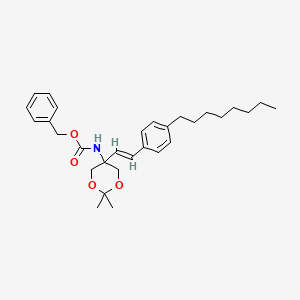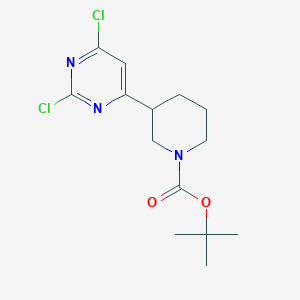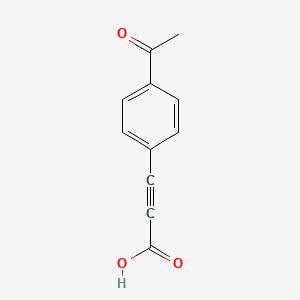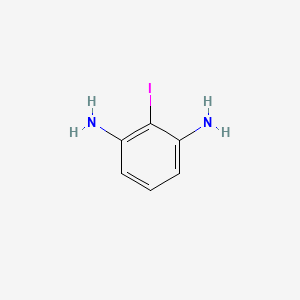
(E)-benzyl5-(4-octylstyryl)-2,2-dimethyl-1,3-dioxan-5-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, N-[2,2-dimethyl-5-[2-(4-octylphenyl)ethenyl]-1,3-dioxan-5-yl]-, phenylmethyl ester is a complex organic compound with a unique structure that includes a carbamate group, a dioxane ring, and a phenylmethyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[2,2-dimethyl-5-[2-(4-octylphenyl)ethenyl]-1,3-dioxan-5-yl]-, phenylmethyl ester typically involves multiple steps. One common method includes the reaction of a suitable amine with carbon dioxide to form the carbamate intermediate. This intermediate is then reacted with a phenylmethyl ester under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of supercritical carbon dioxide as a solvent and reactant can enhance the efficiency and sustainability of the process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Carbamic acid, N-[2,2-dimethyl-5-[2-(4-octylphenyl)ethenyl]-1,3-dioxan-5-yl]-, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and carbamate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Carbamic acid, N-[2,2-dimethyl-5-[2-(4-octylphenyl)ethenyl]-1,3-dioxan-5-yl]-, phenylmethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
作用機序
The mechanism of action of Carbamic acid, N-[2,2-dimethyl-5-[2-(4-octylphenyl)ethenyl]-1,3-dioxan-5-yl]-, phenylmethyl ester involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The phenylmethyl ester moiety may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
Methyl carbamate: A simpler carbamate ester with similar reactivity but less structural complexity.
Ethyl carbamate: Another carbamate ester with applications in organic synthesis and biochemical studies.
Carbosulfan: A carbamate insecticide with a different structural framework but similar functional groups.
Uniqueness
Carbamic acid, N-[2,2-dimethyl-5-[2-(4-octylphenyl)ethenyl]-1,3-dioxan-5-yl]-, phenylmethyl ester stands out due to its unique combination of a dioxane ring and a long alkyl chain, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for specialized applications in research and industry.
特性
分子式 |
C30H41NO4 |
|---|---|
分子量 |
479.6 g/mol |
IUPAC名 |
benzyl N-[2,2-dimethyl-5-[(E)-2-(4-octylphenyl)ethenyl]-1,3-dioxan-5-yl]carbamate |
InChI |
InChI=1S/C30H41NO4/c1-4-5-6-7-8-10-13-25-16-18-26(19-17-25)20-21-30(23-34-29(2,3)35-24-30)31-28(32)33-22-27-14-11-9-12-15-27/h9,11-12,14-21H,4-8,10,13,22-24H2,1-3H3,(H,31,32)/b21-20+ |
InChIキー |
VSNPTWYLLFEUPR-QZQOTICOSA-N |
異性体SMILES |
CCCCCCCCC1=CC=C(C=C1)/C=C/C2(COC(OC2)(C)C)NC(=O)OCC3=CC=CC=C3 |
正規SMILES |
CCCCCCCCC1=CC=C(C=C1)C=CC2(COC(OC2)(C)C)NC(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[Chloro(difluoro)methoxy]phenylhydrazine hydrochloride](/img/structure/B12330034.png)
![[2-acetyloxy-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B12330035.png)
![2-Bromo-7-iodo-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12330052.png)





![6-Methyl-2-(piperidin-3-yl)benzo[d]oxazole](/img/structure/B12330097.png)

